Venorphin
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Overview
Description
Venorphin is a synthetic opioid peptide that acts as a potent analgesic. It is an acetylated analogue of dynorphin A-(1-11) amide, which is known for its high affinity for kappa-opioid receptors . This compound has been studied for its potential therapeutic applications in pain management and other medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Venorphin is synthesized using solid-phase peptide synthesis (SPPS) on a polyethylene glycol amino resin . The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Venorphin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Amino acid residues in this compound can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard SPPS reagents, such as Fmoc-protected amino acids and coupling agents like HBTU or HATU.
Major Products
The major products formed from these reactions include various analogues of this compound with altered biological activities, which are useful for structure-activity relationship studies.
Scientific Research Applications
Venorphin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain pathways and its interactions with kappa-opioid receptors.
Medicine: Explored as a potential therapeutic agent for pain management, particularly in conditions where traditional opioids are less effective.
Industry: Utilized in the development of new analgesic drugs and in research on opioid receptor pharmacology.
Mechanism of Action
Venorphin exerts its effects by binding to kappa-opioid receptors in the central and peripheral nervous systems . This binding inhibits the release of neurotransmitters such as substance P and gamma-aminobutyric acid (GABA), which are involved in pain transmission . The activation of kappa-opioid receptors leads to analgesia and modulation of pain perception.
Comparison with Similar Compounds
Similar Compounds
Dynorphin A-(1-11) amide: The parent compound of Venorphin, known for its high affinity for kappa-opioid receptors.
Beta-endorphin: Another endogenous opioid peptide with analgesic properties but different receptor selectivity.
Enkephalins: Shorter opioid peptides that primarily interact with delta-opioid receptors.
Uniqueness of this compound
This compound is unique due to its acetylated structure, which enhances its stability and affinity for kappa-opioid receptors compared to its parent compound . This makes it a valuable tool for studying kappa-opioid receptor pharmacology and for developing new analgesic therapies.
Properties
CAS No. |
244293-04-7 |
---|---|
Molecular Formula |
C77H117N25O13 |
Molecular Weight |
1600.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C77H117N25O13/c1-43(2)37-59(69(110)97-57(24-14-34-88-76(83)84)67(108)95-56(23-13-33-87-75(81)82)66(107)92-44(3)65(106)98-58(25-15-35-89-77(85)86)74(115)102-36-16-26-63(102)73(114)94-54(64(80)105)21-9-11-31-78)99-71(112)62(40-48-42-91-53-20-8-6-18-51(48)53)101-72(113)61(39-47-41-90-52-19-7-5-17-50(47)52)100-68(109)55(22-10-12-32-79)96-70(111)60(93-45(4)103)38-46-27-29-49(104)30-28-46/h5-8,17-20,27-30,41-44,54-63,90-91,104H,9-16,21-26,31-40,78-79H2,1-4H3,(H2,80,105)(H,92,107)(H,93,103)(H,94,114)(H,95,108)(H,96,111)(H,97,110)(H,98,106)(H,99,112)(H,100,109)(H,101,113)(H4,81,82,87)(H4,83,84,88)(H4,85,86,89)/t44-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+/m1/s1 |
InChI Key |
BRVWVZJLUPHDEY-PPYNJGRRSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C |
Origin of Product |
United States |
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